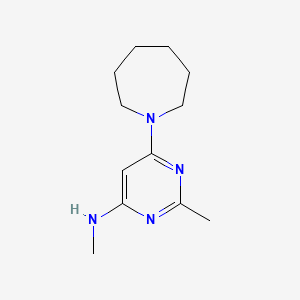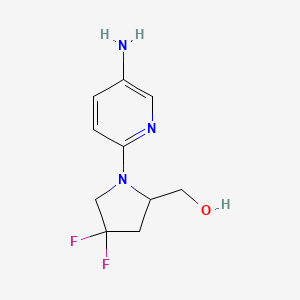
(1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol
Descripción general
Descripción
The compound “(1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol” is a complex organic molecule that contains a pyridine ring and a pyrrolidine ring. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms, while the pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring and a pyrrolidine ring, both of which are common structures in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Aminopyridines, for example, are known to undergo a variety of reactions, including coupling reactions and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and pyrrolidine rings could impact its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Catalysis in Methanolysis Reactions
- The use of 2-acyl-4-aminopyridines, a class including compounds structurally related to (1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol, as catalysts for hydroxyl-directed methanolysis of alpha-hydroxy esters has been reported. These catalysts exhibit selectivity for methanolysis reactions, influenced by the presence of ketones at the 2-position of the pyridine ring, impacting the rate of the nondirected methanolysis reaction (Sammakia & Hurley, 2000).
Formation of Piperidine Bases via Cyclocondensation
- 5-Aminopyridin-2-yl derivatives have been used in the intramolecular cyclocondensation of 5-amino-1-pentanol, leading to the formation of piperidine bases. This reaction occurs over zeolite catalysts and can include methanol as a reactant, illustrating a potential application for related compounds in synthesizing piperidine derivatives (Reddy, Kulkarni & Subrahmanyam, 1994).
Synthesis of Furan Derivatives
- The compound has been involved in catalyst-free domino reactions with ethyl 4-hydroxyalkyl-2-ynoate, leading to the synthesis of furan derivatives. These reactions occur under specific conditions and yield various furan compounds, which could be relevant for pharmaceutical and material science applications (Zhao et al., 2020).
Crystal Structure Analysis and Synthesis
- Related aminopyridin-2-yl compounds have been used in the synthesis and characterization of various organic compounds, with a focus on understanding their crystal structures. This includes the synthesis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol and its characterization through various spectroscopic techniques (Percino, Chapela & Rodríguez-Barbarín, 2005).
Catalytic Additions in Organic Synthesis
- Derivatives of aminopyridin-2-yl compounds have been used as catalysts in the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols. The use of such catalysts demonstrates their utility in facilitating organic synthesis reactions, particularly in creating complex organic structures (Kobayashi et al., 2011).
Ligands in Asymmetric Catalysis
- Compounds like (1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol have been explored as chiral ligands for asymmetric catalysis. This includes their application in the catalytic addition of diethylzinc to benzaldehyde, illustrating their role in inducing stereoselectivity in organic reactions (Alvarez-Ibarra, Luján & Quiroga-Feijóo, 2010).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, including electrophilic substitution .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
[1-(5-aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O/c11-10(12)3-8(5-16)15(6-10)9-2-1-7(13)4-14-9/h1-2,4,8,16H,3,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPRTRYKLHKXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C2=NC=C(C=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





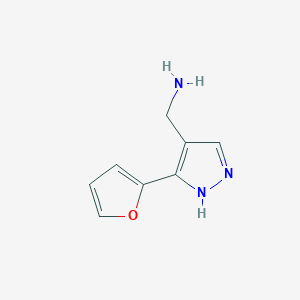
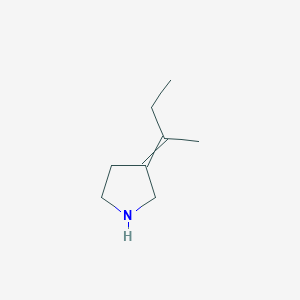
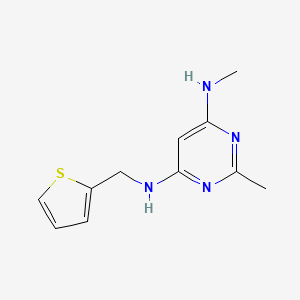
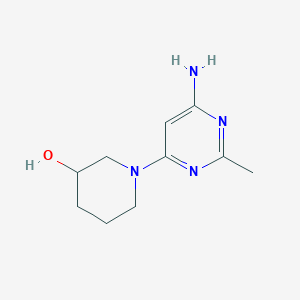
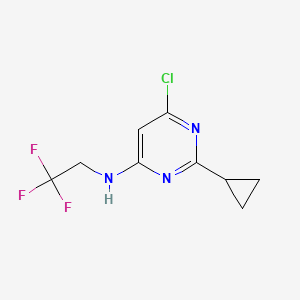

![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1493097.png)
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1493098.png)



